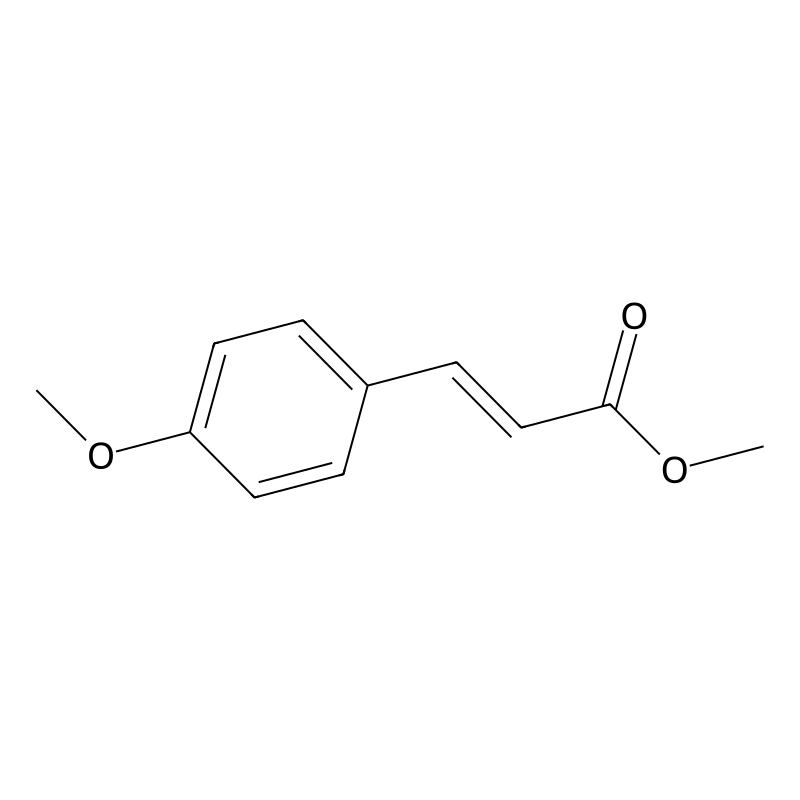Methyl 4-methoxycinnamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Methyl 4-methoxycinnamate, also known as methyl p-methoxycinnamate, is a naturally occurring organic compound found in various plants, including Gmelina asiatica and Philotheca obovalis []. While its specific functions within these plants remain under investigation, research suggests potential applications in various scientific fields.
Antimicrobial Activity
Studies have explored the potential antimicrobial properties of Methyl 4-methoxycinnamate. Research published in the Journal of the Serbian Chemical Society found that the compound exhibited moderate antifungal activity against several fungal strains []. However, further investigation is needed to determine its efficacy and potential mechanisms of action.
Anti-inflammatory and Antioxidant Properties
Limited research suggests Methyl 4-methoxycinnamate may possess anti-inflammatory and antioxidant properties. A study published in the journal Natural Product Communications reported that the compound exhibited moderate anti-inflammatory activity in vitro []. However, further studies are required to understand its potential therapeutic applications and confirm these findings in vivo.
Other Potential Applications
Preliminary research suggests Methyl 4-methoxycinnamate may have other potential applications in scientific research. These include:
- Enzyme inhibition: Studies have investigated the potential of Methyl 4-methoxycinnamate to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase []. However, further research is needed to understand its specific effects and potential therapeutic implications.
- Agricultural applications: Limited research suggests Methyl 4-methoxycinnamate may have potential applications in agriculture, such as acting as an insect repellent []. However, further investigation is necessary to confirm these findings and understand its safety and efficacy in agricultural settings.
Methyl 4-methoxycinnamate is an organic compound with the molecular formula and a molecular weight of 192.21 g/mol. It is a derivative of cinnamic acid, specifically formed by the esterification of 4-methoxycinnamic acid with methanol. This compound is widely recognized for its application as a UV filter in sunscreens and other cosmetic products, effectively absorbing ultraviolet radiation and thereby providing protection against harmful UV rays .
- Oxidation: This process can convert the compound into corresponding carboxylic acids, often using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can yield alcohol derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The methoxy group can be replaced by other functional groups under specific conditions, utilizing reagents like halogens or nucleophiles.
Methyl 4-methoxycinnamate exhibits notable biological activity. It has been studied for its potential photobiological effects, which include antioxidant properties that may protect skin cells from oxidative stress induced by UV radiation. Additionally, some studies suggest it could have anti-inflammatory effects, making it a candidate for further research in dermatological applications .
The synthesis of methyl 4-methoxycinnamate can be achieved through several methods:
- Heck Reaction: This involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. For example, bromobenzene can react with methyl acrylate to produce methyl 4-methoxycinnamate under specific conditions, such as using supercritical carbon dioxide as a solvent .
- Electro-organic Synthesis: A new approach has been developed that utilizes electrochemical methods to synthesize methyl cinnamate derivatives, contributing to greener chemistry practices by minimizing hazardous solvents .
- Conventional Esterification: This method involves the direct esterification of 4-methoxycinnamic acid with methanol under acidic conditions .
Methyl 4-methoxycinnamate is primarily used in:
- Cosmetics: As a UV filter in sunscreens and skin care products.
- Pharmaceuticals: Due to its potential biological activities, it may be explored for therapeutic applications.
- Food Industry: It may also find applications as a flavoring agent or preservative due to its antioxidant properties .
Research has indicated that methyl 4-methoxycinnamate interacts with various biological systems. Its ability to absorb UV radiation suggests potential interactions with skin proteins and DNA, which could lead to protective effects against photoaging and skin cancer. Furthermore, studies on its antioxidant properties indicate that it may scavenge free radicals, reducing oxidative stress in biological tissues .
Methyl 4-methoxycinnamate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl Cinnamate | Lacks the methoxy group; primarily used as a flavoring agent. | |
| Ethyl Cinnamate | Ethyl ester variant; used in fragrances and cosmetics. | |
| Methyl 3-(4-methoxyphenyl)-2-propenoate | Similar structure but differs in substituent positions; potential for different biological activity. |
Uniqueness
Methyl 4-methoxycinnamate is unique due to its specific methoxy substitution at the para position of the aromatic ring, which enhances its UV absorption properties compared to other cinnamate derivatives. This makes it particularly valuable in cosmetic formulations aimed at sun protection.
Physical Description
XLogP3
Melting Point
UNII
Other CAS
3901-07-3








